Di(1h-imidazol-1-yl)dimethylsilane
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Overview
Description
Di(1h-imidazol-1-yl)dimethylsilane is a chemical compound with the molecular formula C8H12N4Si It is characterized by the presence of two imidazole rings attached to a dimethylsilane group
Mechanism of Action
Target of Action
Di(imidazol-1-yl)-dimethylsilane, as an imidazole derivative, has a broad range of potential targets due to the versatile nature of imidazole compounds . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations .
Biochemical Pathways
For instance, some imidazole derivatives have been reported to interfere with the quorum sensing (QS) system in Pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation .
Result of Action
Imidazole derivatives have been reported to have various effects, such as significant inhibition of pyocyanin, 2-alkyl-4(1h)-quinolones production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(1h-imidazol-1-yl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of imidazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2 Imidazole+Dimethyldichlorosilane→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di(1h-imidazol-1-yl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The imidazole rings can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the imidazole rings under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
Di(1h-imidazol-1-yl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.
Industry: this compound is used in the production of specialty polymers and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Di(1h-imidazol-1-yl)methylsilane
- Di(1h-imidazol-1-yl)ethylsilane
- Di(1h-imidazol-1-yl)phenylsilane
Uniqueness
Di(1h-imidazol-1-yl)dimethylsilane is unique due to its specific combination of imidazole rings and dimethylsilane group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
di(imidazol-1-yl)-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4Si/c1-13(2,11-5-3-9-7-11)12-6-4-10-8-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAXRSCCGNYTLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(N1C=CN=C1)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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